![molecular formula C13H15NO2 B13642576 2-(Pyridin-4-yl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13642576.png)
2-(Pyridin-4-yl)spiro[3.3]heptane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyridin-4-yl)spiro[33]heptane-2-carboxylic acid is a spirocyclic compound characterized by a unique structure where a pyridine ring is fused to a spiro[33]heptane core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)spiro[3.3]heptane-2-carboxylic acid typically involves the formation of the spirocyclic core followed by the introduction of the pyridine ring. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. The pyridine ring can then be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors to improve yield and efficiency.
化学反应分析
Types of Reactions
2-(Pyridin-4-yl)spiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or the spirocyclic core.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups onto the pyridine ring.
科学研究应用
2-(Pyridin-4-yl)spiro[3.3]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the development of new materials, such as polymers with unique properties.
作用机制
The mechanism of action of 2-(Pyridin-4-yl)spiro[3.3]heptane-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The spirocyclic structure provides rigidity, which can enhance binding affinity and selectivity.
相似化合物的比较
Similar Compounds
Spiro[3.3]heptane-2,6-dicarboxylic acid: Similar spirocyclic core but with two carboxylic acid groups.
2-(Pyridin-3-yl)spiro[3.3]heptane-2-carboxylic acid: Similar structure but with the pyridine ring attached at a different position.
Uniqueness
2-(Pyridin-4-yl)spiro[3.3]heptane-2-carboxylic acid is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and biological activity. The spirocyclic structure also imparts rigidity, which can be advantageous in certain applications.
属性
分子式 |
C13H15NO2 |
|---|---|
分子量 |
217.26 g/mol |
IUPAC 名称 |
2-pyridin-4-ylspiro[3.3]heptane-2-carboxylic acid |
InChI |
InChI=1S/C13H15NO2/c15-11(16)13(10-2-6-14-7-3-10)8-12(9-13)4-1-5-12/h2-3,6-7H,1,4-5,8-9H2,(H,15,16) |
InChI 键 |
DBICNQMZRQSCLP-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(C1)CC(C2)(C3=CC=NC=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



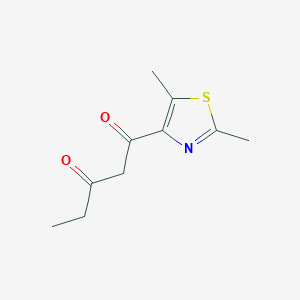
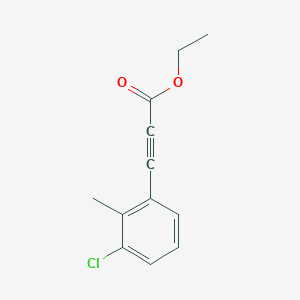
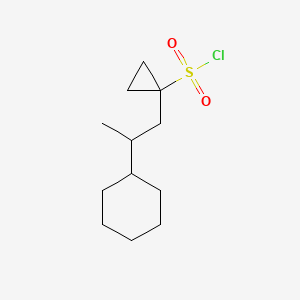
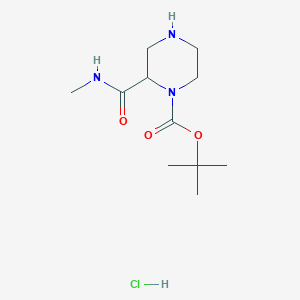
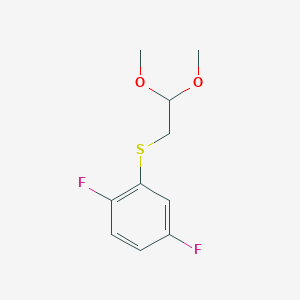
![tert-butyl (2S)-2-{[5-(benzylamino)-1H-1,2,3,4-tetrazol-1-yl]methyl}pyrrolidine-1-carboxylate](/img/structure/B13642542.png)
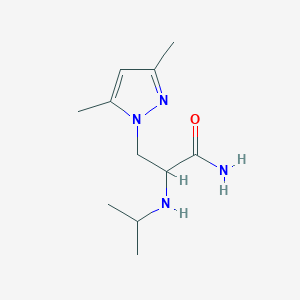
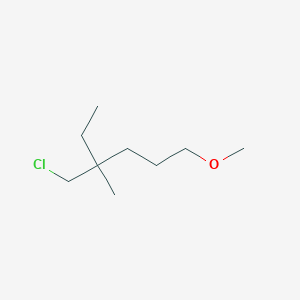
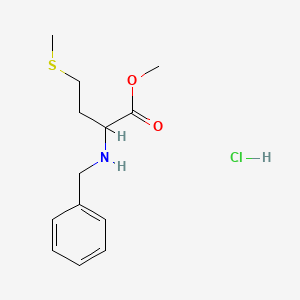
![1-[5-(Difluoromethyl)-1-methyl-1h-pyrazol-4-yl]methanamine](/img/structure/B13642554.png)
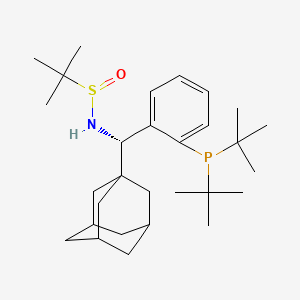
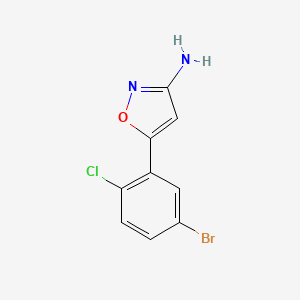
![methyl 2-[(1S,2S,6R,7S,9S,12R)-7-[(1R)-1,2-dihydroxyethyl]spiro[3,5,8,13-tetraoxatricyclo[7.4.0.02,6]tridecane-4,1'-cyclohexane]-12-yl]acetate](/img/structure/B13642570.png)
